molecular formula C18H19ClN6O2 B3000198 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 941923-06-4

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B3000198
CAS No.: 941923-06-4
M. Wt: 386.84
InChI Key: RGSPGZIOYCTBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Structure Analysis

Molecular docking studies alongside X-ray crystallography have provided insights into the structural characteristics and potential biological activities of tetrazole derivatives. These studies aim to understand the molecular orientation and interactions within the active sites of enzymes, offering a pathway for the development of inhibitors for specific biochemical pathways. The crystallographic analysis of such compounds reveals crucial details about their molecular geometry, aiding in the design of more efficient and selective drugs (Al-Hourani et al., 2015).

Antimicrobial Properties

The synthesis and characterization of novel imidazole ureas and carboxamides containing specific structural motifs have shown significant antimicrobial properties. This research avenue explores the potential of such compounds in combating microbial resistance, providing a foundation for new therapeutic agents. The structural diversity and functionalization of these molecules play a pivotal role in their biological activity, underscoring the importance of synthetic chemistry in drug development (Rani et al., 2014).

Corrosion Inhibition

The study of substituted urea compounds in corrosion inhibition, particularly for mild steel in acidic environments, highlights their potential industrial applications. The effectiveness of these compounds as corrosion inhibitors is attributed to their adsorption on metal surfaces, forming protective layers that mitigate the corrosive impact of acidic media. This research not only contributes to the understanding of corrosion mechanisms but also to the development of more efficient corrosion inhibitors for industrial applications (Bahrami & Hosseini, 2012).

Nonlinear Optical Materials

The exploration of bis-chalcone derivatives within the realm of nonlinear optical materials unveils their potential in photonic and optoelectronic applications. These compounds exhibit significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, making them candidates for optical limiting materials. Their study provides valuable insights into the design of materials with enhanced optical properties for future technological applications (Shettigar et al., 2006).

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-27-16-8-2-13(3-9-16)10-11-20-18(26)21-12-17-22-23-24-25(17)15-6-4-14(19)5-7-15/h2-9H,10-12H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSPGZIOYCTBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.